HC Blue no. 6

Description

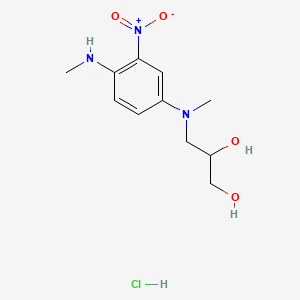

HC Blue No. 6 (CAS No. 93633-78-4) is a semi-permanent hair dye ingredient with the molecular formula C₁₁H₁₇N₃O₄·ClH and the systematic IUPAC name 1-Methylamino-2-nitro-4-(methyl-2,3-dihydroxypropyl)aminobenzene hydrochloride . Its SMILES notation is c1(c(cc(cc1)N(C)CC(CO)O)N+[O-])NC.Cl, indicating a nitro-substituted aromatic amine with a methyl-dihydroxypropyl side chain. This compound belongs to the nitro-phenylenediamine class of dyes, which are widely used in cosmetics due to their ability to bind keratin in hair shafts without requiring oxidative activation .

Properties

CAS No. |

87291-23-4 |

|---|---|

Molecular Formula |

C11H18ClN3O4 |

Molecular Weight |

291.73 g/mol |

IUPAC Name |

3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol;hydrochloride |

InChI |

InChI=1S/C11H17N3O4.ClH/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15;/h3-5,9,12,15-16H,6-7H2,1-2H3;1H |

InChI Key |

XSUKBLJKLXZDPN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HC Blue No. 6 involves the nitration of 4-methylaminophenol followed by a coupling reaction with 1,2-propanediol. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the nitration and coupling reactions are carried out under optimized conditions. The process involves rigorous quality control measures to ensure consistency in the dye’s color and chemical properties .

Chemical Reactions Analysis

Types of Reactions

HC Blue No. 6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the dye’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .

Scientific Research Applications

HC Blue No. 6 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and nucleic acids.

Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.

Industry: Widely used in the cosmetic industry, particularly in hair dye formulations

Mechanism of Action

The mechanism of action of HC Blue No. 6 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a stable color change. The molecular targets include the amino acids in the keratin, and the pathways involved are primarily physical interactions and chemical bonding .

Comparison with Similar Compounds

HC Blue No. 1 vs. HC Blue No. 2

- Metabolism: HC Blue No. 1 is metabolized into three polar metabolites, one of which is glucuronidase-sensitive. HC Blue No. 2 produces a single major metabolite resistant to glucuronidase hydrolysis . HC Blue No. 1 metabolizes at twice the rate of HC Blue No. 2 in mouse hepatocytes .

- Genotoxicity: HC Blue No. 1 induces chromosomal aberrations more potently than HC Blue No. 2 in vitro. HC Blue No. 2 shows strong mutagenicity in Salmonella (Ames test) and mouse lymphoma assays, while HC Blue No. 1 exhibits weak mutagenicity only in the latter .

| Parameter | HC Blue No. 1 | HC Blue No. 2 | This compound (Inferred) |

|---|---|---|---|

| Ames Test Mutagenicity | Negative | Positive (TA98 strain) | Not Reported |

| Chromosomal Aberrations | High | Low | Unknown |

| Carcinogenicity (Mice) | Hepatocellular carcinoma | Non-carcinogenic | Insufficient Data |

| Metabolic Rate | 2× faster than HC Blue No. 2 | Baseline | Likely slower (structural complexity) |

Carcinogenicity and Regulatory Status

- HC Blue No. 1: Classified by IARC as Group 2B (possibly carcinogenic to humans) due to liver and thyroid tumors in rodents .

- This compound: Limited carcinogenicity data.

Q & A

Q. What standardized analytical methods are recommended for quantifying HC Blue No. 6 in experimental samples?

To ensure reproducibility, use high-performance liquid chromatography (HPLC) with UV-Vis detection at wavelengths between 450–600 nm, as this range corresponds to the compound’s absorption maxima. Calibrate instruments using certified reference materials and validate results via inter-laboratory comparisons to minimize systematic errors . For environmental matrices, combine solid-phase extraction (SPE) with HPLC to isolate the compound from complex backgrounds .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for controlled experiments?

Implement strict quality control protocols:

Q. What are the primary toxicological endpoints to monitor in this compound exposure studies?

Focus on acute cytotoxicity (e.g., via MTT assays), genotoxicity (Ames test or comet assay), and oxidative stress biomarkers (e.g., glutathione levels). Prioritize in vitro models (e.g., human keratinocytes) for preliminary screening before advancing to in vivo studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Conduct controlled degradation studies under varied conditions (pH, UV exposure, microbial activity). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation byproducts and quantify half-lives. Compare results against predictive models (e.g., EPI Suite) to reconcile discrepancies . For field data contradictions, apply geospatial analysis to account for localized environmental factors (e.g., soil organic content) .

Q. What experimental designs are optimal for elucidating this compound’s interaction mechanisms with biological macromolecules?

Use a combination of:

- Spectroscopic techniques : Circular dichroism (CD) and fluorescence quenching to study protein-binding dynamics.

- Molecular docking simulations : To predict binding affinities and active sites.

- Isothermal titration calorimetry (ITC) : To quantify thermodynamic parameters (ΔG, ΔH) . Validate findings with mutagenesis studies to confirm critical residues in interaction pathways .

Q. How can researchers address gaps in understanding the long-term stability of this compound in cosmetic formulations?

Design accelerated stability tests (40°C, 75% relative humidity) over 6–12 months, monitoring degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR). Correlate results with real-time stability data using Arrhenius kinetics to extrapolate shelf-life predictions. Include inert packaging variables (e.g., UV-blocking containers) in experimental controls .

Q. What strategies are effective for distinguishing this compound’s photodegradation pathways from thermal degradation pathways?

Employ advanced analytical workflows:

- LC-MS/MS with isotope labeling : To track fragment ions specific to photolytic vs. thermal cleavage.

- Quantum chemical calculations : To predict reaction pathways (e.g., density functional theory for bond dissociation energies).

- Time-resolved spectroscopy : To capture transient intermediates during degradation .

Methodological Frameworks for Data Interpretation

Q. How should researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound studies?

- Feasible : Ensure access to analytical infrastructure (e.g., HPLC-MS) and ethical approvals for in vivo work.

- Novel : Investigate understudied endpoints, such as epigenetic effects or microbiome interactions.

- Ethical : Adhere to OECD guidelines for animal welfare and minimize synthetic compound release in environmental studies .

Q. What statistical approaches are recommended for reconciling conflicting dose-response relationships in this compound toxicity studies?

Q. How can researchers ensure transparency in reporting this compound’s physicochemical properties?

Follow the CHEMICAL checklist:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.